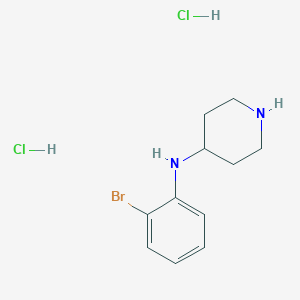

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride

Description

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride is a halogenated piperidine derivative characterized by a bromine atom at the ortho position of the phenyl ring and a dihydrochloride salt form. This compound is structurally related to intermediates used in pharmaceuticals, particularly in dopamine receptor antagonists and ion channel modulators . The dihydrochloride salt enhances aqueous solubility, making it suitable for preclinical studies.

Properties

IUPAC Name |

N-(2-bromophenyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;;/h1-4,9,13-14H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRFUJDWZRSMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=C2Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735187 | |

| Record name | N-(2-Bromophenyl)piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188374-12-0 | |

| Record name | N-(2-Bromophenyl)piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution Route

A prominent approach involves nucleophilic aromatic substitution (SNAr) on suitably activated halogenated aromatic compounds. For example, starting from 2-bromoaniline derivatives or 2-bromophenyl halides, the amination with piperidin-4-amine or its N-protected variants (e.g., N-Boc-piperidin-4-amine) can be achieved under controlled conditions.

- Reference Example: According to a study on related compounds, mono-substitution of 1,6-dibromo-pyridine or pyrazine with N-Boc-piperidin-4-yl derivatives proceeds smoothly to give amino-substituted intermediates that can be deprotected to yield the target amines.

Direct Amination Using Piperidine and Bromobenzene Derivatives

Another synthetic method, inspired by the preparation of 1-(4-bromophenyl)piperidine (a closely related compound), involves:

- Mixing bromobenzene (or bromophenyl derivatives), piperidine, and a high-boiling polar aprotic solvent such as sulfolane.

- Addition of a strong, sterically hindered base such as potassium tert-butoxide or sodium tert-amylate.

- Heating the mixture at 150–180 °C for several hours to promote nucleophilic substitution, yielding N-phenylpiperidine derivatives.

This method is adaptable to 2-bromophenyl substrates with modifications to reaction parameters to favor ortho substitution.

Bromination Step (If Required)

Where the starting phenylpiperidine lacks bromine, selective bromination can be performed using brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) in the presence of catalysts like tetra-n-butyl ammonium tetraphenyl borate to improve regioselectivity and yield.

- Reaction conditions typically involve stirring in organic solvents such as dichloromethane or acetonitrile at 15–40 °C.

- The molar ratio of substrate to brominating agent is maintained around 1:1.1–1.2.

- Post-reaction purification involves aqueous quenching, organic extraction, and recrystallization or vacuum distillation.

Conversion to Dihydrochloride Salt

The free amine N-(2-bromophenyl)piperidin-4-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium, followed by isolation of the crystalline salt by filtration and drying.

Detailed Example Synthesis (Adapted from Related Patent and Literature)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Formation of N-(2-bromophenyl)piperidine | 2-bromobenzene, piperidine, sulfolane, potassium tert-butoxide, 150–165 °C, 3–4 h | Nucleophilic substitution to form N-(2-bromophenyl)piperidine intermediate | ~85% yield, >98% purity (HPLC) |

| 2. Amination at piperidin-4-position (if necessary) | N-Boc-piperidin-4-amine or piperidin-4-amine, suitable base, solvent, controlled temperature | Amination to introduce piperidin-4-amine group | Variable, optimized per substrate |

| 3. Bromination (if starting from phenylpiperidine) | NBS or DBDMH, tetra-n-butyl ammonium tetraphenyl borate (0.02–0.15 eq), dichloromethane or acetonitrile, 15–40 °C, 5–8 h | Selective bromination at ortho position | 85–90% yield, >99% GC purity |

| 4. Salt formation | HCl in solvent (e.g., ethanol or ethereal solution) | Formation of dihydrochloride salt | High yield, crystalline product |

Analytical and Purification Techniques

- Purification: Vacuum distillation or recrystallization using dichloromethane/n-heptane solvent mixtures (ratio 1:4) is effective for isolating pure 1-(4-bromophenyl)piperidine analogs, applicable to the 2-bromo isomer.

- Characterization: Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the structure and purity.

- Typical NMR Data: Aromatic protons appear in the 6.7–7.3 ppm range; piperidine methylene protons appear between 1.5–3.2 ppm.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction solvent | Sulfolane (step 1), Dichloromethane or Acetonitrile (bromination) | High boiling for substitution; organic solvent for bromination |

| Base for substitution | Potassium tert-butoxide or Sodium tert-amylate | Strong, sterically hindered bases |

| Reaction temperature | 150–180 °C (substitution), 15–40 °C (bromination) | High temp for substitution; mild for bromination |

| Brominating agent | N-bromosuccinimide or Dibromohydantoin | Controlled addition for selectivity |

| Catalyst for bromination | Tetra-n-butyl ammonium tetraphenyl borate (0.02–0.15 eq) | Enhances para-selectivity |

| Molar ratios | Bromobenzene: Piperidine: Base = 1:1.0–1.1:1.5–2.0; N-phenylpiperidine: Brominating agent = 1:1.1–1.2 | Optimized for yield and purity |

| Purification | Vacuum distillation or recrystallization (DCM:n-heptane = 1:4) | Effective for high purity isolation |

Research Findings and Advantages

- The described synthetic route offers a simple, efficient, and scalable method with relatively few steps and readily available raw materials.

- The process yields high-purity N-(2-bromophenyl)piperidin-4-amine intermediates, suitable for further functionalization or salt formation.

- Use of sterically hindered bases and selective brominating agents improves regioselectivity and reduces by-products.

- The dihydrochloride salt form enhances compound stability and facilitates handling in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

Oxidation: Formation of N-(2-bromophenyl)piperidin-4-one.

Reduction: Formation of N-(2-bromophenyl)piperidin-4-amine.

Substitution: Formation of N-(2-substituted phenyl)piperidin-4-amine derivatives.

Scientific Research Applications

Cancer Therapy

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride has been studied for its anticancer properties. Research indicates that piperidine derivatives, including this compound, can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with a piperidine moiety can enhance the efficacy of existing chemotherapeutic agents by improving their interaction with biological targets.

Case Study: Anticancer Activity

A recent study demonstrated that a derivative of N-(2-Bromophenyl)piperidin-4-amine showed improved apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This was attributed to the compound's ability to engage in hydrophobic interactions with protein binding sites, enhancing its biological activity .

Neurodegenerative Diseases

The compound has also been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease. The introduction of the piperidine structure has been linked to improved inhibition of key enzymes involved in neurodegeneration.

Case Study: Alzheimer’s Disease

Research highlighted that piperidine derivatives can inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for cognitive function. One study reported that modifications to the piperidine structure led to enhanced brain exposure and dual inhibition properties, making these compounds promising candidates for Alzheimer's treatment .

Analgesic Properties

This compound has also been explored for its analgesic effects. Piperidine derivatives are known for their potent analgesic activity, making them valuable in pain management.

Research Findings

Patents have described various N-(4-piperidinyl)-N-phenylamides and -carbamates that exhibit strong analgesic properties. These compounds differ from previous formulations by their structural modifications at the piperidine ring, which enhance their pharmacological profiles .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic effects. The presence of bromine and the piperidine ring significantly influence the compound's biological activity.

Table: Structure-Activity Relationships

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to neurotransmitter receptors in the brain, modulating their activity. This interaction can influence various physiological processes, including mood, cognition, and perception.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, emphasizing differences in substituents, physicochemical properties, and synthesis routes:

Structural and Electronic Differences

- Halogen Type and Position: Bromine (Br) in the target compound increases lipophilicity compared to chlorine (Cl) in analogs like N-(2-chlorobenzyl)piperidin-4-amine dihydrochloride .

- Linkage Type : The direct phenyl attachment in the target compound contrasts with benzyl-linked analogs (e.g., N-(4-bromobenzyl)piperidine-4-amine dihydrochloride), which introduce flexibility and alter spatial orientation .

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, N-(5-chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride has a molecular weight of 315.6 g/mol and is formulated for lab use, implying solubility >50 mg/mL in water .

- Stability : High purity (≥95%) and long-term storage at -20°C are standard for dihydrochloride salts, as seen in N-(4-bromobenzyl)piperidine-4-amine dihydrochloride .

Biological Activity

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromobenzyl group, which is crucial for its biological interactions. The presence of the bromine atom enhances the compound's ability to engage with various biological targets, facilitating selective binding and modulation of biological activity.

The mechanism of action involves the compound's interaction with specific receptors or enzymes. The bromobenzyl group allows for selective binding to these targets, while the piperidin-4-amine moiety modulates biological responses. This dual functionality makes it a valuable tool in pharmacological research.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. For instance, structure-activity relationship (SAR) studies have shown that modifications to the piperidine core can significantly enhance antiviral efficacy. Compounds with similar structures exhibited IC50 values in the low micromolar range against various viral targets .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study involving piperidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The compound's mechanism involves inhibiting key signaling pathways associated with cell proliferation and survival .

Study 1: Antiviral Screening

A high-throughput screening of piperidine derivatives, including this compound, revealed promising antiviral activity against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 6.3 to 23 µM, indicating its potential as an effective agent against this pathogen .

Study 2: Structure-Activity Relationships

In-depth SAR studies involving various analogs of piperidine compounds highlighted that modifications at specific positions on the piperidine ring can lead to enhanced biological activity. For example, compounds with longer side chains or specific functional groups showed improved potency against cancer cell lines .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-(2-Bromophenyl)piperidin-4-amine dihydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves coupling 2-bromoaniline derivatives with piperidin-4-amine under catalytic conditions, followed by dihydrochloride salt formation using HCl in ethanol. For example, analogous piperidine derivatives (e.g., 4-(4-bromophenyl)piperidine hydrochloride) are synthesized with >93% purity using similar protocols . Purification typically involves recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry, temperature (e.g., 60–80°C), and reaction time (12–24 hours).

Q. How is purity assessed for this compound in academic research?

- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase), NMR (1H/13C for structural integrity), and elemental analysis (C, H, N, Cl content). For instance, related compounds like 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride are analyzed using these techniques, with purity thresholds >95% . Mass spectrometry (ESI-MS) can confirm molecular weight (e.g., 308.20 g/mol for structural analogs) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Based on GHS classifications for similar dihydrochloride salts (e.g., 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride), researchers must:

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of fine particles .

- Store in airtight containers at 2–8°C to prevent degradation .

Emergency measures include rinsing exposed areas with water and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural elucidation?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) to resolve ambiguities in X-ray diffraction data . For example, high-resolution data (d-spacing <1 Å) improves accuracy in piperidine ring conformation analysis. Twinning or disordered regions require iterative refinement cycles and validation tools like R-factor analysis. Cross-validation with spectroscopic data (e.g., NMR NOE effects) can confirm substituent positioning .

Q. What experimental strategies address low yields in the synthesis of bromophenyl-piperidine derivatives?

- Methodological Answer : Low yields often stem from steric hindrance or side reactions. Strategies include:

- Using bulky bases (e.g., DIPEA) to deprotonate intermediates and enhance nucleophilicity .

- Microwave-assisted synthesis to reduce reaction time and improve efficiency (e.g., 30 minutes vs. 24 hours) .

- Catalytic systems like Pd/C or CuI for coupling reactions, achieving yields >70% in analogs (e.g., N-(3-fluorophenyl)piperidin-4-amine hydrochloride) .

Q. How does the 2-bromophenyl substituent influence biological activity?

- Methodological Answer : The bromine atom enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. For example, 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide derivatives show increased potency in receptor assays due to halogen bonding . SAR studies on piperidine derivatives suggest that electron-withdrawing groups (e.g., Br, NO2) improve metabolic stability by reducing oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.